molecular formula C8H11N5O3 B14006657 N-methyl-4-(methylcarbamoylamino)-2-oxopyrimidine-1-carboxamide CAS No. 76692-37-0

N-methyl-4-(methylcarbamoylamino)-2-oxopyrimidine-1-carboxamide

Cat. No.: B14006657
CAS No.: 76692-37-0
M. Wt: 225.20 g/mol
InChI Key: RJVISXOOYBKVMF-UHFFFAOYSA-N
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Description

1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with methylamine and carbonyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Another diazine compound with similar biological activities.

    Pyrazine: Known for its applications in pharmaceuticals and agrochemicals.

    Other Pyrimidine Derivatives: Compounds like cytosine, thymine, and uracil, which are essential components of nucleic acids.

Uniqueness

1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- stands out due to its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

76692-37-0

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

N-methyl-4-(methylcarbamoylamino)-2-oxopyrimidine-1-carboxamide

InChI

InChI=1S/C8H11N5O3/c1-9-6(14)11-5-3-4-13(7(15)10-2)8(16)12-5/h3-4H,1-2H3,(H,10,15)(H2,9,11,12,14,16)

InChI Key

RJVISXOOYBKVMF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=NC(=O)N(C=C1)C(=O)NC

Origin of Product

United States

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